molecular formula C13H11F3N2O2 B5212358 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Cat. No. B5212358
M. Wt: 284.23 g/mol
InChI Key: LCWMOCQMMPMTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, commonly known as DMTFPI, is a synthetic compound that has gained significant attention in the field of scientific research. DMTFPI belongs to the class of isoxazolecarboxamides and has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

DMTFPI exerts its biological effects through the inhibition of various enzymes, including kinases and phosphatases. DMTFPI binds to the active site of these enzymes, preventing their activity and leading to downstream effects on various cellular processes, including cell signaling, proliferation, and apoptosis.
Biochemical and Physiological Effects
DMTFPI has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. DMTFPI has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, DMTFPI has been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

DMTFPI has several advantages for use in lab experiments, including its high potency and specificity for the enzymes it targets. However, DMTFPI also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects on other enzymes.

Future Directions

There are several future directions for the study of DMTFPI. One potential direction is the development of new analogs with improved potency and selectivity for specific enzymes. Another direction is the investigation of DMTFPI's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and downstream effects of DMTFPI on various cellular processes.

Synthesis Methods

DMTFPI can be synthesized through a multistep process that involves the reaction of 3-(trifluoromethyl)benzaldehyde with methyl isoxazole-4-carboxylate, followed by the reduction of the resulting product with sodium borohydride. The final compound is obtained through the reaction of the intermediate product with 3,5-dimethylpyrazole-1-carboxamidine.

Scientific Research Applications

DMTFPI has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, DMTFPI has been investigated for its potential as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders. In biochemistry, DMTFPI has been used as a tool to study the function of various proteins, including kinases and phosphatases. In pharmacology, DMTFPI has been studied for its potential as a therapeutic agent for the treatment of various diseases, including inflammation and pain.

properties

IUPAC Name

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-7-11(8(2)20-18-7)12(19)17-10-5-3-4-9(6-10)13(14,15)16/h3-6H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWMOCQMMPMTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

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